An In-depth Technical Guide to 2-Bromothiazol-4-amine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 2-Bromothiazol-4-amine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromothiazol-4-amine is a substituted aminothiazole that serves as a valuable building block in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, including approved drugs. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of 2-Bromothiazol-4-amine. Detailed experimental protocols for its synthesis and characterization are included, along with a discussion of the biological significance of the 2-aminothiazole core, exemplified by the kinase inhibitor Dasatinib.
Chemical Properties and Structure
2-Bromothiazol-4-amine is a heterocyclic compound with the molecular formula C₃H₃BrN₂S. Its structure consists of a thiazole ring substituted with a bromine atom at the 2-position and an amine group at the 4-position.
Table 1: Chemical and Physical Properties of 2-Bromothiazol-4-amine
| Property | Value | Source |
| IUPAC Name | 2-bromo-1,3-thiazol-4-amine | --INVALID-LINK--[1] |
| Molecular Formula | C₃H₃BrN₂S | --INVALID-LINK--[1] |
| Molecular Weight | 179.04 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | C1=C(N=C(S1)Br)N | --INVALID-LINK--[1] |
| InChIKey | CFVNVCUJPRPMCN-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| CAS Number | 41731-33-3 | --INVALID-LINK--[1] |
| Appearance | White solid | --INVALID-LINK--[2] |
| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | --INVALID-LINK--[3] |
Computed Properties
| Property | Value | Source |
| XLogP3-AA | 1.6 | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 67.2 Ų | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 0 | --INVALID-LINK--[1] |
Synthesis of 2-Bromothiazol-4-amine
A common synthetic route to 2-Bromothiazol-4-amine involves the "halogen dance" rearrangement of a protected 5-bromo-2-aminothiazole, followed by deprotection. The free amine is noted to be somewhat unstable and is often used immediately in subsequent reactions.
Experimental Protocol: Synthesis via Halogen Dance and Deprotection
This protocol is adapted from a published procedure.[2]
Step 1: Synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate (Boc-protected precursor)
This step involves the rearrangement of a Boc-protected 5-bromothiazole. The starting material, tert-butyl (5-bromothiazol-2-yl)carbamate, is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF).
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Materials:
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tert-butyl (5-bromothiazol-2-yl)carbamate
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Lithium diisopropylamide (LiNPr₂i)
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Anhydrous Tetrahydrofuran (THF)
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Procedure:
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Dissolve tert-butyl (5-bromothiazol-2-yl)carbamate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0-10 °C in an ice bath.
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Slowly add a solution of LiNPr₂i in THF to the reaction mixture.
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Stir the reaction mixture at this temperature for approximately 20 minutes.
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Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (4-bromothiazol-2-yl)carbamate.
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Step 2: Deprotection to yield 2-Bromothiazol-4-amine
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Materials:
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tert-butyl (4-bromothiazol-2-yl)carbamate
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Trifluoroacetic acid (TFA)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Procedure:
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Dissolve tert-butyl (4-bromothiazol-2-yl)carbamate (0.56 g, 2 mmol) in CH₂Cl₂ (8 mL).[2]
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Add TFA (5 mL) to the solution and stir at room temperature for 4 hours.[2]
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Evaporate the solvent to dryness under reduced pressure.
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Azeotrope the residue with CH₂Cl₂ (2 x 5 mL).[2]
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Partition the residue between a saturated aqueous NaHCO₃ solution (20 mL) and CH₂Cl₂ (5 x 10 mL).[2]
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Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Bromothiazol-4-amine as a white solid (0.336 g, 94% yield).[2]
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Due to its instability, it is recommended to use the product immediately for subsequent reactions.[2]
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Caption: Synthetic pathway to 2-Bromothiazol-4-amine.
Spectral Characterization
Due to the reported instability of the free amine, obtaining comprehensive spectral data can be challenging. The following provides available data and expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃): δ 5.32 (2H, broad s, NH₂), 6.41 (1H, s, 5-H).[2]
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromothiazol-4-amine
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (C-Br) | ~140-150 |
| C4 (C-NH₂) | ~155-165 |
| C5 | ~100-110 |
Note: Predicted values are based on typical chemical shifts for similar 2-aminothiazole structures.
Infrared (IR) Spectroscopy
A representative IR spectrum of 2-Bromothiazol-4-amine would be expected to show the following characteristic peaks:
Table 3: Expected IR Absorption Bands for 2-Bromothiazol-4-amine
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3400-3250 (two bands) | Primary amine |
| C=N stretch | ~1640 | Thiazole ring |
| N-H bend | 1650-1580 | Primary amine |
| C-N stretch | 1335-1250 | Aromatic amine |
| C-Br stretch | 600-500 | Carbon-bromine bond |
Mass Spectrometry (MS)
The mass spectrum of 2-Bromothiazol-4-amine would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
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Expected Molecular Ion (M⁺): m/z 178 and 180.
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Key Fragmentation: Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for amines, which could lead to the loss of HCN.
Experimental Protocols for Characterization
NMR Sample Preparation (General Protocol for a Solid Sample)
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Weigh approximately 5-10 mg of the solid sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
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Transfer the solution to a clean, dry NMR tube.
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Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.
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Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
IR Sample Preparation (General Protocol for a Solid Sample using KBr Pellet)
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Place a small amount of finely ground potassium bromide (KBr) (approx. 100-200 mg) in an agate mortar.
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Add a small amount of the solid sample (approx. 1-2 mg) to the KBr.
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Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
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Transfer a small amount of the powder into a pellet press.
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Apply pressure to form a thin, transparent pellet.
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Place the pellet in the sample holder of the IR spectrometer for analysis.
Biological Significance and Signaling Pathways
The 2-aminothiazole moiety is a key pharmacophore in a variety of clinically important drugs. Its derivatives are known to exhibit a wide range of biological activities, including as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.
A prominent example of a 2-aminothiazole-containing drug is Dasatinib , a potent oral multi-tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4] Dasatinib's mechanism of action involves the inhibition of several key kinases, including BCR-ABL and the SRC family kinases.
Dasatinib Signaling Pathway Inhibition
Dasatinib exerts its therapeutic effect by blocking the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling pathways that are critical for cancer cell proliferation and survival.[4]
Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking downstream pro-survival pathways.
Safety Information
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/ eye protection/ face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
2-Bromothiazol-4-amine is a key synthetic intermediate with significant potential in the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical properties, structure, and a reliable synthetic protocol. The included spectral data and characterization methods will aid researchers in its identification and use. The biological context, highlighted by the mechanism of the 2-aminothiazole-containing drug Dasatinib, underscores the importance of this chemical scaffold in modern drug discovery. As with any chemical reagent, appropriate safety precautions should be taken during its handling and use.
References
- 1. 2-Bromo-1,3-thiazol-4-amine | C3H3BrN2S | CID 20294042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 502145-18-8|2-Amino-4-bromothiazole|BLD Pharm [bldpharm.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
